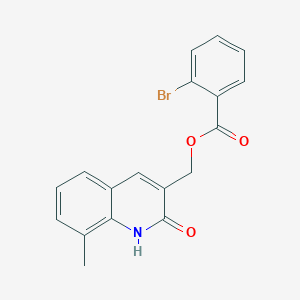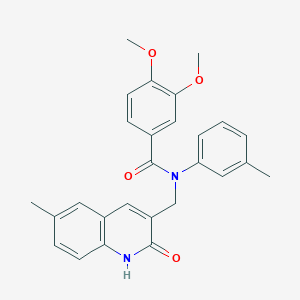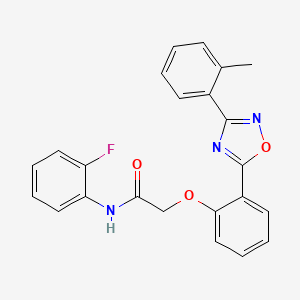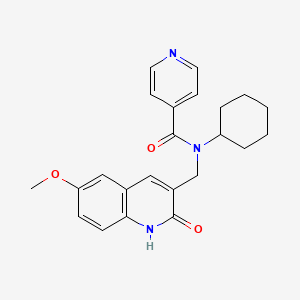
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide, also known as CMI-977 or Quinimax, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, it has been proposed that the molecule exerts its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. This results in the accumulation of toxic heme in the parasite, leading to its death. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules on endothelial cells. In addition, this compound has been reported to have antioxidant and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide for lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide. One area of interest is its potential use in the treatment of autoimmune diseases and inflammatory disorders. Another potential direction is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases, such as cancer and parasitic infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity make it a promising candidate for the treatment of various diseases, including autoimmune disorders and parasitic infections. While there are limitations to its use in lab experiments, further research is needed to explore its full potential and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with isonicotinoyl hydrazine in the presence of cyclohexyl isocyanide. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimalarial activity, as well as activity against other parasitic diseases such as leishmaniasis and trypanosomiasis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-20-7-8-21-17(14-20)13-18(22(27)25-21)15-26(19-5-3-2-4-6-19)23(28)16-9-11-24-12-10-16/h7-14,19H,2-6,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBWTUTICVCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

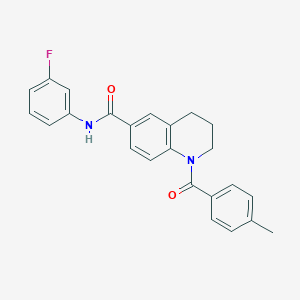

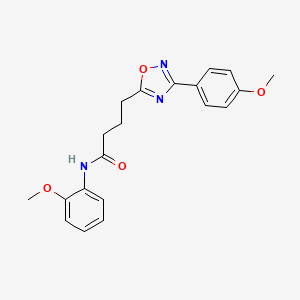
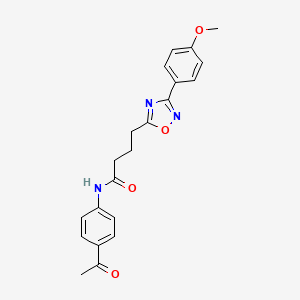
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
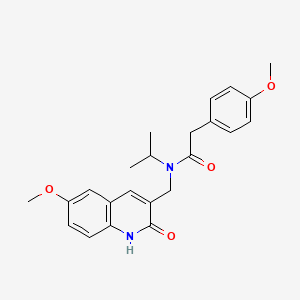
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
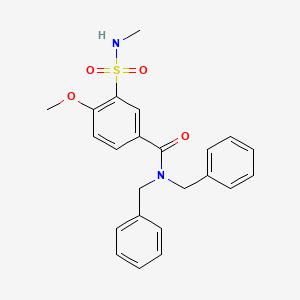
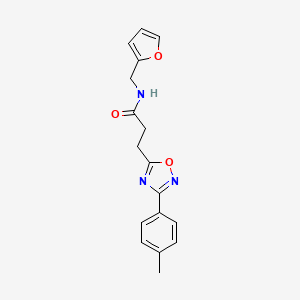
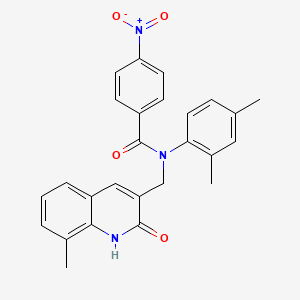
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
